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Efficacy and Safety Profile Comparison

. Median
Objective .
Therapy Progression- Common TRAEs (Grade
Cancer Type . Response . . . .
Setting Free Survival =3) & Discontinuations
Rate (ORR)
(PFS)
Various Solid Sitravatinib 11.8% Not Reported 90.2% experienced any
Tumors [1] Monotherapy (Phase 1b) TRAE; 53.4% experienced
Grade =3 TRAE [1].
Diarrhea, fatigue,
hypertension, nausea [1].
13.5% discontinued due to
TRAESs [1].
NSCLC (anti-PD-(L)1  Sitravatinib + 8.7% 4.2 months 98.4% experienced any
resistant/refractory) Tislelizumab (Cohort A, (Cohort A) TRAE; 51.6% experienced
[2] non- Grade =3 TRAE [2].
squamous) Specific common TRAEs

not listed for combo.
23.0% discontinued either
drug due to TRAEs [2].
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L Median
Objective .
Therapy Progression- Common TRAEs (Grade
Cancer Type . Response . . . .
Setting Free Survival =3) & Discontinuations
Rate (ORR)
(PFS)
NSCLC (1L, PD-L1+) Sitravatinib + 57.1% 11.1 months
[2] Tislelizumab (Cohort H, (Cohort H)
non-
squamous)
Advanced HCC [3] Sitravatinib 25.0% Not Reported 51.9% experienced Grade
Monotherapy >3 TRAE with
(pretreated) monotherapy; 50.0% with
combination [3].
Advanced HCC (anti-  Sitravatinib + 11.5% Not Reported
PD-(L)1 naive) [3] Tislelizumab
Advanced GCIGEJC Sitravatinib + 16.1% Not Reported
(anti-PD-(L)1 naive) Tislelizumab
[3]
Advanced Urothelial  Sitravatinib + 5.4% - 2.8-4.2 Led to treatment
Carcinoma [4] Nivolumab 12.5% months (across discontinuation in 16% of
(across cohorts) patients [4].
cohorts)

Key Experimental Protocols from Cited Studies

The data in the table above comes from several clinical trials. Here are the core methodologies they used,

which are crucial for researchers to interpret the results.

e Study Designs: The data for solid tumors and NSCLC combination therapy comes from open-label,
multicenter, phase 1b/2 trials [2] [1] [3]. These early-phase studies focus on determining safety,
recommended Phase 2 doses (RP2D), and preliminary efficacy.

¢ Dosing Regimens: Across studies, the recommended Phase 2 dose (RP2D) for sitravatinib was
120 mg administered orally once daily [2] [3]. In combination therapies, it was paired with standard
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doses of immunotherapies (e.g., tislelizumab 200 mg intravenously every 3 weeks [2] or

nivolumab per label [4]).

e Primary Endpoints: The primary focus of Phase 1b studies was safety and tolerability, assessing
the incidence and severity of treatment-related adverse events (TRAES) [2] [1]. Phase 2 expansion
cohorts primarily evaluated investigator-assessed Objective Response Rate (ORR) according to

RECIST v1.1 [3].

¢ Patient Populations: Trials enrolled patients with histologically confirmed, locally advanced, or
metastatic cancers who had received defined prior therapies. This includes specific cohorts for
patients who were naive to or had failed prior anti-PD-(L1) therapy, allowing researchers to assess
the combination's ability to overcome resistance [2].

Mechanisms of Action: Monotherapy vs. Combination

The differential efficacy between the two approaches can be understood by examining their distinct

mechanisms of action, which the following diagram illustrates.

Sitravatinib Monotherapy

[Direct Tumor Targetingj EAnti-angiogenic Effectsj

Inhibits TAM, MET, KIT, RET Inhibits VEGFRs
blocks tumor proliferation/survival blocks tumor angiogenesis
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The diagram shows that sitravatinib's role extends beyond direct anti-tumor activity. Preclinical and clinical

data suggest its primary value in combination therapy lies in modulating the tumor immune

microenvironment to enhance the effectiveness of immunotherapy [2].

¢ Monotherapy Activity: As a monotherapy, sitravatinib exerts direct anti-tumor and anti-
angiogenic effects by inhibiting a spectrum of tyrosine kinases, including TAM receptors (TYRO3,
AXL, MERTK), VEGFRs, KIT, and MET [1]. This leads to modest single-agent clinical activity [1].
¢ Synergistic Combination Mechanism: When combined with an anti-PD-1 immunotherapy,
sitravatinib does not just work in parallel. It creates a favorable immune microenvironment for
checkpoint inhibitors by [2]:
o Reducing immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived
suppressor cells (MDSCs).
o Shifting tumor-associated macrophages from the immunosuppressive M2-state to the
immunostimulatory M1-state.
o This modulation can help overcome primary and acquired resistance to anti-PD-(L1) therapy,
which is a key rationale for the combination approach [2].

Interpretation Guide for Researchers

e Efficacy Context: The high ORR (57.1%) in first-line NSCLC is notable [2]. The more modest
responses in other settings, particularly in heavily pre-treated and immunotherapy-refractory urothelial
carcinoma, suggest that the tumor type and prior treatment history are critical factors influencing
outcomes [4].

e Safety Consideration: The combination of sitravatinib with dual immunotherapy (nivolumab +
ipilimumab) has been associated with a high frequency of immune-related adverse events,
necessitating protocol modifications like ipilimumab dose reduction [5]. This highlights the need for
careful safety management in complex combinations.

e Research Direction: The promising efficacy in selected populations, like first-line NSCLC, supports
further investigation in Phase 3 trials for those specific indications [2]. Conversely, development in UC
has been discontinued based on the phase 2 results [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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